beta-Kainic acid

Anticonvulsant Seizure Models Stereospecific Pharmacology

beta-Kainic acid (β-Kainic acid; CAS 59905-23-6) is a stereoisomer of the naturally occurring marine excitotoxin kainic acid, a rigid structural analog of glutamate. Unlike the prototypical convulsant α-kainic acid, β-kainic acid has been primarily characterized for its distinct neuropharmacological profile, notably its anticonvulsant properties in certain seizure models.

Molecular Formula C10H15NO4
Molecular Weight 213.23 g/mol
CAS No. 59905-23-6
Cat. No. B7765421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Kainic acid
CAS59905-23-6
Molecular FormulaC10H15NO4
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC(=C)C1CNC(C1CC(=O)O)C(=O)O
InChIInChI=1S/C10H15NO4/c1-5(2)7-4-11-9(10(14)15)6(7)3-8(12)13/h6-7,9,11H,1,3-4H2,2H3,(H,12,13)(H,14,15)/t6-,7+,9+/m0/s1
InChIKeyVLSMHEGGTFMBBZ-LKEWCRSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Kainic Acid (CAS 59905-23-6): Core Identity and Research Utility


beta-Kainic acid (β-Kainic acid; CAS 59905-23-6) is a stereoisomer of the naturally occurring marine excitotoxin kainic acid, a rigid structural analog of glutamate [1]. Unlike the prototypical convulsant α-kainic acid, β-kainic acid has been primarily characterized for its distinct neuropharmacological profile, notably its anticonvulsant properties in certain seizure models [2]. As a member of the kainoid class, it serves as a critical tool compound for probing the structural determinants of glutamate receptor selectivity and for investigating stereospecific pharmacology [3]. Its availability as a defined stereoisomer enables precise control over biological activity that is unattainable with racemic or structurally distinct analog mixtures.

Why Beta-Kainic Acid (CAS 59905-23-6) Cannot Be Substituted by Common Analogs


Direct substitution of beta-kainic acid with alpha-kainic acid or other kainate analogs (e.g., domoic acid, dihydrokainic acid) is invalid due to a profound functional inversion: the beta-stereoisomer acts as an anticonvulsant, whereas alpha-kainate and domoate are potent convulsants [1]. This stereospecific switch in pharmacology is supported by quantitative in vivo data and is not observed with achiral or distinct skeletal analogs [2]. Furthermore, beta-kainic acid displays a unique lack of antagonist activity at classical ionotropic glutamate receptors, a property that distinguishes it from many synthetic kainoids and underscores its value as a highly specific pharmacological probe [3].

Quantitative Differentiation of Beta-Kainic Acid (CAS 59905-23-6) from Closest Analogs


In Vivo Anticonvulsant Potency of Beta-Kainic Acid Versus Alpha-Kainyl Derivatives

Beta-kainic acid demonstrates a functional inversion in seizure models compared to alpha-kainic acid derivatives. In DBA/2 mice with sound-induced seizures, beta-kainic acid protects against clonus with an ED50 of 0.09 μmol, while alpha-kainylglycine, an alpha-kainic acid derivative, exhibits a convulsant effect and a higher ED50 for any observed protection (0.28 μmol) [1].

Anticonvulsant Seizure Models Stereospecific Pharmacology

Differential Seizure Antagonism Profile: Beta-Kainic Acid Preferentially Antagonizes NMDA-Induced Seizures

Beta-kainic acid exhibits a distinct and preferential antagonism of myoclonic seizures induced by the selective NMDA receptor agonist N-methyl-D-aspartate (NMDA) and quinolinate, while showing less pronounced or no effect against seizures triggered by alpha-kainate, quisqualate, or L-glutamate [1]. This contrasts sharply with alpha-kainate, which is itself a potent convulsant.

NMDA Receptor Antagonism Seizure Models Pharmacological Selectivity

Absence of Antagonist Activity at Classical Excitatory Amino Acid Receptors

In electrophysiological experiments using anaesthetized rats and brain slice preparations, beta-kainic acid failed to antagonize responses to N-methylaspartate (NMDA), quisqualate, or alpha-kainate, though it did produce excitation when applied alone [1]. This distinguishes it from many synthetic kainoid antagonists and confirms its unique agonist profile.

Electrophysiology Receptor Pharmacology Mechanism of Action

Synthetic Accessibility Through Defined Stereocontrolled Routes

The procurement value of beta-kainic acid is reinforced by established stereocontrolled synthetic methodologies that enable the selective preparation of 5β-substituted kainic acid derivatives, including beta-kainic acid itself [1]. This contrasts with alpha-kainic acid, which is often obtained from natural sources or through less controlled synthetic pathways.

Organic Synthesis Stereochemistry Process Chemistry

Optimal Research Applications for Beta-Kainic Acid (CAS 59905-23-6)


Elucidating Stereospecific Determinants of Anticonvulsant Activity in Glutamatergic Systems

Researchers investigating the structural basis of seizure protection can utilize beta-kainic acid as a stereospecific probe. Its in vivo ED50 of 0.09 μmol against clonus in sound-induced seizure models [1], coupled with its preferential antagonism of NMDA-mediated myoclonic seizures [2], provides a defined pharmacological endpoint. This allows for direct comparison with alpha-kainic acid and other kainoids to map stereochemical requirements for anticonvulsant versus convulsant activity.

Dissecting Non-Classical Mechanisms of Neuroexcitation and Neuroprotection

The finding that beta-kainic acid fails to antagonize classical ionotropic glutamate receptors (NMDA, quisqualate, alpha-kainate) in electrophysiological assays [3], yet exhibits clear in vivo anticonvulsant effects [2], makes it an essential tool for investigating presynaptic or indirect neuromodulatory pathways. It is not a generic glutamate antagonist and cannot be replaced by compounds like AP5 or CNQX.

Calibration and Validation of Stereoselective Synthetic Methodologies

For synthetic chemistry groups developing new routes to kainoid scaffolds, beta-kainic acid serves as a valuable target molecule. The existence of a published stereocontrolled synthesis for 5β-substituted kainic acids [4] provides a benchmark for evaluating reaction selectivity, yield, and purity in the preparation of this specific stereoisomer.

In Vivo Pharmacology Studies Requiring a Non-Convulsant Kainoid Control

In studies investigating the neurotoxic or convulsant effects of alpha-kainic acid or domoic acid, beta-kainic acid can serve as a structurally related, non-convulsant control. Its lack of convulsant activity and defined anticonvulsant profile [REFS-1, REFS-2] allow researchers to differentiate receptor-mediated excitotoxicity from stereospecific, off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Kainic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.